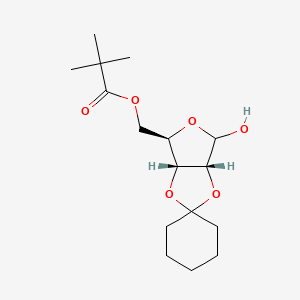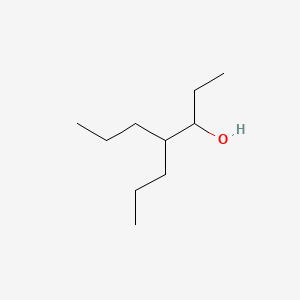
4-Propylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylheptan-3-ol is an organic compound with the chemical formula C10H22O. It is a clear, high-boiling liquid with a mild odor. This compound is miscible with most common organic solvents but is practically insoluble in water . It is used as a raw material in the production of plasticizers and auxiliaries in the chemical and allied industries .
Preparation Methods
The synthesis of 4-Propylheptan-3-ol can be achieved through various synthetic routes. One common method involves the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde Another method involves the aldol reaction of pentanal followed by catalytic hydrogenation .
Chemical Reactions Analysis
4-Propylheptan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Propylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Propylheptan-3-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The specific molecular targets and pathways depend on the context of its use in research and industry .
Comparison with Similar Compounds
4-Propylheptan-3-ol can be compared with other similar compounds such as:
4-Heptanol: Similar in structure but with different physical and chemical properties.
2-Propylheptanol: Another isomer with different industrial applications.
4-Propylheptane: A related compound with different reactivity and applications. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
51864-90-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-propylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9(8-5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
FQWBTHWBVNKOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


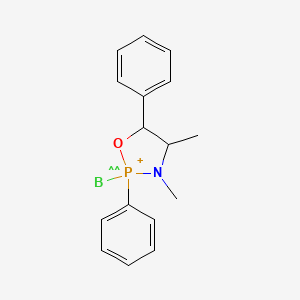
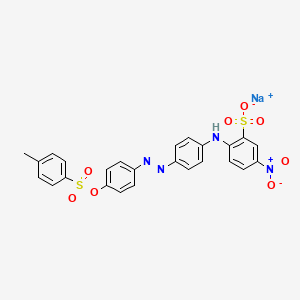
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
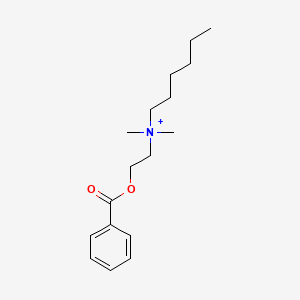
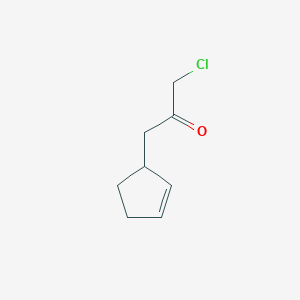
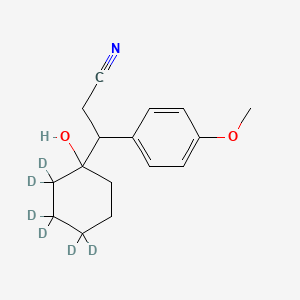
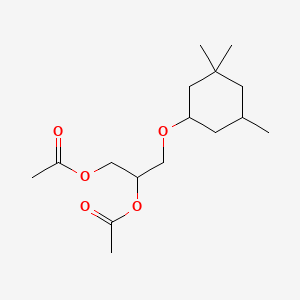
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
